molecular formula C10H18O4 B2405409 2-(3-Ethoxyoxan-4-yl)propanoic acid CAS No. 2248280-36-4

2-(3-Ethoxyoxan-4-yl)propanoic acid

Cat. No. B2405409
CAS RN: 2248280-36-4
M. Wt: 202.25
InChI Key: CQUUQEMRMXGANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethoxyoxan-4-yl)propanoic acid, also known as EEOPA, is a chemical compound that belongs to the class of oxanocarboxylic acids. It is widely used in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyoxan-4-yl)propanoic acid is not fully understood, but it is believed to involve the modulation of multiple signaling pathways involved in cell growth, proliferation, and survival. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including DNA topoisomerase II and histone deacetylases. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to induce cell cycle arrest and apoptosis in cancer cells through the activation of caspases and the modulation of the Bcl-2 family of proteins.
Biochemical and Physiological Effects:
2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to enhance the activity of antioxidant enzymes and protect against oxidative stress-induced damage. Additionally, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been shown to improve cognitive function and protect against neurodegenerative diseases in animal models.

Advantages and Limitations for Lab Experiments

2-(3-Ethoxyoxan-4-yl)propanoic acid has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid can be easily synthesized in large quantities, making it a cost-effective compound for research purposes. However, 2-(3-Ethoxyoxan-4-yl)propanoic acid has some limitations, including its poor stability under acidic conditions and its potential to undergo hydrolysis in the presence of water.

Future Directions

2-(3-Ethoxyoxan-4-yl)propanoic acid has shown promising results in preclinical studies, and further research is needed to elucidate its mechanism of action and potential therapeutic applications. Future studies should focus on investigating the efficacy of 2-(3-Ethoxyoxan-4-yl)propanoic acid in animal models of various diseases, including cancer, inflammation, and neurodegenerative diseases. Moreover, studies should explore the potential of 2-(3-Ethoxyoxan-4-yl)propanoic acid as a drug candidate and optimize its pharmacological properties. Finally, studies should investigate the safety and toxicity of 2-(3-Ethoxyoxan-4-yl)propanoic acid in vivo to determine its potential clinical applications.

Synthesis Methods

2-(3-Ethoxyoxan-4-yl)propanoic acid can be synthesized through a multi-step process that involves the reaction of ethyl acetoacetate with ethylene glycol to form 3-ethoxyoxan-4-one. The resulting compound is then reacted with bromoethane in the presence of potassium carbonate to form 2-(3-ethoxyoxan-4-yl)propanoic acid.

Scientific Research Applications

2-(3-Ethoxyoxan-4-yl)propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

2-(3-ethoxyoxan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-3-14-9-6-13-5-4-8(9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUUQEMRMXGANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCCC1C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.